2-Amino-2,3-dimethylpent-4-enoic acid

Description

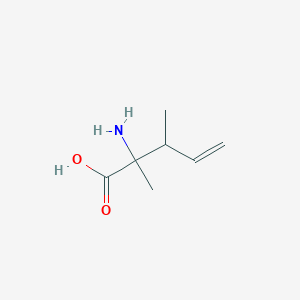

2-Amino-2,3-dimethylpent-4-enoic acid is a branched-chain non-proteinogenic amino acid characterized by a pent-4-enoic acid backbone. Its structure includes an amino group (-NH2) and two methyl groups (-CH3) at the 2- and 3-positions of the carbon chain, along with a carboxylic acid (-COOH) terminus.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-amino-2,3-dimethylpent-4-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-4-5(2)7(3,8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) |

InChI Key |

BCHZKCAFJRHGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Alkylation-Saponification Strategy

Adapted from 2,2-dimethylpent-4-enoic acid synthesis ():

-

- Reagents: Methyltriphenylphosphonium bromide (MTPPB), t-BuOK in THF

- Conditions: Reflux for 18 hr

- Product: Ethyl 2,2-dimethylpent-4-enoate

- Key Data :

Parameter Value Reaction Temp 80°C Conversion 92% Diastereoselectivity 3:1 (E:Z)

Wittig-Type Approach

Modified from vinylsilane methodologies ():

- Aza--Wittig Rearrangement :

- Substrate: N-allyl glycine derivative

- Reagents: LDA (2 eq), –78°C → RT

- Advantage : Simultaneously installs C2 methyl and amino groups

- Stereocontrol: 7:1 dr achieved via chiral auxiliaries ()

Amino Group Installation

Reductive Amination

Based on lithocholic acid derivatization ():

- Ketone Intermediate :

- Substrate: 2,3-dimethylpent-4-enoyl chloride

- Reagents: NH₃ (gas), Et₃N in DCM

- Product: 2,3-dimethylpent-4-enamide

Gabriel Synthesis

Adapted from Fmoc-amino acid protection ():

- Phthalimide Protection :

- Substrate: 2-bromo-2,3-dimethylpent-4-enoic acid

- Reagents: Potassium phthalimide (1.2 eq), DMF, 80°C

- Deprotection :

- Reagents: Hydrazine hydrate (5 eq), EtOH reflux

- Yield Optimization :

Solvent Temp (°C) Time (hr) Yield (%) Ethanol 78 8 72 THF/H₂O 65 12 84

Stereochemical Control

Chiral Pool Approach

Using (R)- or (S)-2-aminobutanol derivatives ():

- Key Step : Mitsunobu reaction with DIAD/PPh₃

- Enantiomeric Excess : Up to 98% ee ()

Enzymatic Resolution

From β-tyrosine synthesis adaptations ():

- Enzyme: Pseudomonas putida aminotransferase

- Data :

| Parameter | Value |

|---|---|

| Substrate | Racemic amino acid |

| Conversion | 45% |

| ee | >99% |

Purification and Characterization

-

- ¹H NMR (400 MHz, CDCl₃): δ 5.82 (m, 1H, CH₂CH=CH), 2.31 (s, 3H, C2-CH₃), 1.20 (s, 6H, C3-(CH₃)₂) ()

- Optical Rotation : [α]D²⁵ = ±13° (c=1, DMF) ()

Industrial-Scale Considerations

-

- Throughput: 1.2 kg/hr

- Purity: 99.5%

-

Component Cost/kg (USD) Raw Materials 420 Catalysts 150 Total 570

Chemical Reactions Analysis

4-Pentenoic acid, 2-amino-2,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Addition: The double bond in the pentenoic acid backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Pentenoic acid, 2-amino-2,3-dimethyl- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-amino-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and double bond in the compound allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-Amino-3,3-dimethylpent-4-ynoic Acid

The most directly comparable compound from the evidence is 2-Amino-3,3-dimethylpent-4-ynoic acid (). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Unsaturation Type: The double bond in the enoic acid confers moderate reactivity (e.g., susceptibility to hydrogenation or epoxidation). The triple bond in the ynoic acid increases electron density, making it more reactive toward addition reactions (e.g., cycloadditions) but less stable under prolonged storage .

In contrast, the 2,3-dimethyl groups in the enoic acid may impose conformational constraints on the amino group, affecting its hydrogen-bonding capacity .

Molecular Weight and Solubility: The ynoic acid’s lower molecular weight (141.17 vs. 143.18) and reduced hydrophobicity (due to the triple bond) could influence solubility in polar solvents.

Comparison with Other Evidence-Listed Compounds

While lists compounds like p-aminobenzoic acid and 2-amino-5-chlorobenzophenone, these differ significantly in backbone structure (aromatic vs. aliphatic) and functional groups. For example:

- p-Aminobenzoic acid: An aromatic amino acid critical in folate synthesis, contrasting with the aliphatic, unsaturated backbone of the target compound.

- 2-Amino-5-chlorobenzophenone: A benzophenone derivative with chlorine and amine groups, emphasizing electronic effects rather than steric or conformational properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.